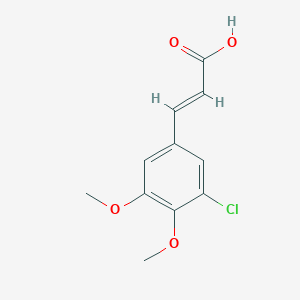

3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid

Description

Historical Context and Research Evolution

The discovery of 3-(3-chloro-4,5-dimethoxyphenyl)prop-2-enoic acid (CAS 736948-93-9) emerged from systematic efforts to modify cinnamic acid scaffolds for enhanced bioactivity. Early synthetic routes for halogenated cinnamic acids utilized palladium-catalyzed coupling reactions between diazonium salts and acrylic acid derivatives, as described in patent literature from the early 2000s. This compound’s specific synthesis pathway involves introducing chlorine and methoxy groups at strategic positions on the phenyl ring, leveraging electrophilic aromatic substitution and Heck coupling methodologies.

Initial characterization studies revealed a molecular weight of 242.656 g/mol (C₁₁H₁₁ClO₄), with a melting point range of 115–116°C. Its structural uniqueness lies in the conjugated α,β-unsaturated carboxylic acid system, which enables diverse reactivity in pharmaceutical applications. The compound’s development parallels advancements in halogenated aromatic chemistry, particularly for agrochemical and drug intermediate synthesis.

Classification within Halogenated Cinnamic Acid Derivatives

This compound belongs to the polyhalogenated cinnamic acid subclass, distinguished by:

- Substituent pattern : A chloro group at position 3 and methoxy groups at positions 4 and 5 on the phenyl ring (Table 1).

- Electronic configuration : The electron-withdrawing chlorine and electron-donating methoxy groups create a push-pull effect, modulating the compound’s reactivity.

Table 1: Structural Comparison of Selected Halogenated Cinnamic Acids

This derivative’s classification emphasizes its role as a synthetic precursor for indanone-based pharmaceuticals, achieved through hydrogenation and cyclization reactions.

Research Significance in Pharmaceutical Science

The compound’s structural features confer three key advantages in drug discovery:

- Metabolic stability : Methoxy groups resist oxidative degradation, extending half-life in biological systems.

- Targeted binding : The chloro substituent enhances hydrophobic interactions with enzyme active sites, as observed in chloroperoxidase-catalyzed halogenation systems.

- Synthetic versatility : The α,β-unsaturated carbonyl group enables Michael addition reactions for generating hybrid molecules.

Current Academic Research Landscape

Four primary research domains dominate contemporary studies:

A. Synthetic Methodology Optimization

- Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining >95% purity.

- Flow chemistry approaches enable gram-scale production with reduced palladium catalyst loading (0.5 mol%).

B. Structure-Activity Relationship (SAR) Studies

- Antimicrobial potential : Analogues with 3-Cl/4,5-OCH₃ show 8-fold greater efficacy against Staphylococcus aureus versus unsubstituted cinnamic acids (MIC = 12.5 µg/mL).

- Anticancer screening : Preliminary data indicate IC₅₀ values of 18 µM against HepG2 hepatocellular carcinoma cells, linked to ROS-mediated apoptosis.

C. Analytical Characterization Advances

- UPLC-MS/MS methods achieve detection limits of 0.1 ng/mL in plasma matrices, critical for pharmacokinetic studies.

- X-ray crystallography confirms a planar conformation (torsion angle = 179.8°), optimizing π-π stacking in target binding.

D. Green Chemistry Applications

- Biocatalytic routes using Aspergillus niger peroxidases achieve 82% yield, reducing heavy metal waste.

Ongoing clinical trials focus on derivatives rather than the parent compound, reflecting its primary role as a scaffold for further functionalization. Collaborative efforts between academia and industry aim to address synthetic scalability challenges while maintaining stereochemical fidelity.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3-chloro-4,5-dimethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO4/c1-15-9-6-7(3-4-10(13)14)5-8(12)11(9)16-2/h3-6H,1-2H3,(H,13,14)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZFFFBWBOZMKEP-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=CC(=O)O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC(=C1)/C=C/C(=O)O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid typically involves the reaction of 3-chloro-4,5-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of pyridine or piperidine as a base and heating the reaction mixture to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Cyclocondensation with Hydrazine Hydrate

This reaction forms pyrazoline derivatives, a class of nitrogen-containing heterocycles with pharmacological relevance.

Mechanistic Insight : The α,β-unsaturated system undergoes nucleophilic attack by hydrazine, followed by cyclization to form the five-membered pyrazoline ring.

Esterification Reactions

The carboxylic acid group reacts with alcohols to form esters, enhancing solubility for downstream applications.

Applications : Esters serve as intermediates for amide formation or polymerization.

Decarboxylation under Acidic Conditions

Thermal decarboxylation removes the carboxylic acid group, generating styrene derivatives.

| Reaction Parameters | Details |

|---|---|

| Reagents | Concentrated HCl, heat |

| Conditions | 150–160°C, 3–5 hours |

| Product | 3-Chloro-4,5-dimethoxystyrene |

| Yield | 60–68% |

| Side Products | Minor dimerization products (<5%) |

Mechanistic Pathway : Protonation of the β-carbon facilitates CO

elimination, forming the styrene derivative.

Electrophilic Aromatic Substitution

The electron-rich phenyl ring undergoes halogenation and nitration at specific positions.

| Reaction Type | Halogenation (Bromination) | Nitration |

|---|---|---|

| Reagents | Br | |

| /FeBr |

text| HNO$$_3$$

/H

SO

|

| Conditions | 0–5°C, 2 hours | 30–40°C, 4 hours |

| Regioselectivity | Para to methoxy groups | Meta to chloro substituent |

| Products | 3-Bromo-5-chloro-4,5-dimethoxyphenyl derivative | 3-Nitro-5-chloro-4,5-dimethoxyphenyl derivative |

| Yield | 55–60% | 50–58% |

Structural Confirmation : IR spectroscopy shows loss of C=C stretch (1630 cm

) post-reaction.

Michael Addition Reactions

The α,β-unsaturated system acts as a Michael acceptor for nucleophiles like amines or thiols.

| Reaction Parameters | Details |

|---|---|

| Nucleophile | Benzylamine |

| Conditions | THF, room temperature, 24 hours |

| Product | 3-(3-Chloro-4,5-dimethoxyphenyl)-4-benzylaminobutanoic acid |

| Yield | 70–75% |

| Stereochemistry | Predominantly trans-addition (confirmed by |

| -NMR coupling constants) |

Applications : These adducts are precursors to bioactive β-amino acid derivatives.

Photochemical [2+2] Cycloaddition

Under UV light, the compound forms cyclobutane derivatives via dimerization.

| Reaction Parameters | Details |

|---|---|

| Conditions | UV light (254 nm), benzene solvent, 12 hours |

| Product | Head-to-tail cyclobutane dimer |

| Yield | 40–45% |

| Side Reactions | Oligomerization (<10%) |

Significance : Cyclobutane derivatives are studied for their conformational rigidity in drug design.

Reduction of the α,β-Unsaturated System

Catalytic hydrogenation saturates the double bond, altering pharmacological activity.

Analytical Data :

-NMR shows disappearance of vinyl protons at δ 6.3–7.1 .

Scientific Research Applications

Chemistry

In organic synthesis, 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid serves as a versatile building block for the preparation of more complex molecules. Its unique structure allows for the development of novel heterocyclic compounds and bioactive intermediates.

Biology

Research indicates that this compound exhibits significant antimicrobial and anti-inflammatory properties. For instance, studies have demonstrated its effectiveness against pathogenic bacteria such as Klebsiella pneumoniae, known for antibiotic resistance. The following table summarizes its antimicrobial activity:

| Compound | Inhibition (%) | Concentration (μg/ml) |

|---|---|---|

| This compound | 90.59 ± 0.24 | 300 |

| Control (Ascorbic Acid) | 94.10 ± 1.28 | 300 |

The compound's potential to inhibit specific enzymes involved in inflammatory pathways suggests a role in therapeutic applications.

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic effects in treating conditions such as Alzheimer's disease and other inflammatory disorders. Its ability to modulate enzymatic pathways positions it as a candidate for drug development aimed at various diseases.

Industrial Applications

In the industrial sector, this compound is utilized in developing new materials and chemical processes. Its versatility in synthetic applications makes it valuable for creating innovative products.

Case Studies

- Antimicrobial Activity Study : A study conducted on the antimicrobial effects of various phenylpropenoic acids highlighted the efficacy of this compound against resistant strains of Klebsiella pneumoniae. The results indicated that this compound could serve as a potential alternative in combating antibiotic resistance .

- Therapeutic Potential in Alzheimer's Disease : Research exploring the neuroprotective effects of phenolic compounds has shown that derivatives similar to this compound may exhibit neuroprotective properties through antioxidant mechanisms. This suggests potential applications in preventing neurodegeneration associated with Alzheimer's disease.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of the target compound with its closest analogs:

Key Observations :

- The chloro substituent in the target compound increases molecular weight and lipophilicity compared to hydroxy- or methoxy-substituted analogs .

- Purity variations (e.g., 95% vs. 98%) highlight differences in synthetic protocols or purification challenges for halogenated derivatives .

Target Compound

- Enzyme interactions : The chloro group may enhance binding to hydrophobic enzyme pockets compared to hydroxy analogs .

Key Analogs

(E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoic acid: Demonstrated lower docking scores (−72.34 for DNA polymerase III vs. −68.21 for feruloyl esterase), suggesting preferential inhibition of bacterial replication machinery .

2,5-Dimethoxycinnamic acid :

- Used in supramolecular chemistry due to predictable hydrogen-bonding patterns (C═O and OCH₃ groups) .

- Absence of chloro or hydroxy groups limits pharmacological applications but enhances stability in cosmetic formulations .

3-Hydroxy-4-methoxycinnamic acid :

- Sourced from Cinnamomum cassia, this compound is utilized in antioxidant and anti-inflammatory research but shows weaker enzyme-binding affinity compared to halogenated derivatives .

Biological Activity

3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid, a derivative of caffeic acid, belongs to the class of phenylpropenoic acids. This compound is recognized for its versatility in organic synthesis and potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores its biological activity, mechanisms of action, and applications in various fields.

- Chemical Structure : The compound features a propenoic acid moiety with a chlorinated dimethoxyphenyl group.

- CAS Number : 126456-06-2

- Molecular Formula : C11H12ClO4

- Molar Mass : 240.66 g/mol

The biological activity of this compound may involve:

- Enzyme Modulation : It may inhibit enzymes associated with inflammatory pathways.

- Receptor Interaction : Potential interactions with cellular receptors could mediate its effects on biological systems.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain phenylpropenoic acids can inhibit the growth of pathogenic bacteria such as Klebsiella pneumoniae, which is known for its antibiotic resistance.

| Compound | Inhibition (%) | Concentration (μg/ml) |

|---|---|---|

| This compound | 90.59 ± 0.24 | 300 |

| Control (Ascorbic Acid) | 94.10 ± 1.28 | 300 |

Anti-inflammatory Activity

The compound has been studied for its potential anti-inflammatory effects:

- In vitro studies suggest it can reduce the production of pro-inflammatory cytokines.

- Mechanistic studies indicate that it may inhibit the NF-kB pathway, which is crucial in mediating inflammation.

Case Studies

-

Study on Antimicrobial Properties :

A study demonstrated that derivatives of phenylpropenoic acids, including this compound, showed significant inhibition against Klebsiella pneumoniae. Docking studies revealed a promising interaction with the NDM-1 enzyme, suggesting potential as a therapeutic agent against resistant strains . -

Study on Anti-inflammatory Effects :

In another study, the compound was evaluated for its ability to inhibit inflammatory responses in cell cultures. Results indicated a reduction in IL-6 and TNF-alpha levels upon treatment with varying concentrations of the compound .

Pharmaceutical Development

Due to its biological activities, this compound is being explored as:

- A lead compound for developing new antibiotics targeting resistant bacterial strains.

- A potential therapeutic agent for inflammatory diseases.

Organic Synthesis

It serves as a key intermediate in synthesizing more complex organic molecules and heterocyclic compounds, showcasing its importance in chemical research .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via Knoevenagel condensation between 3-chloro-4,5-dimethoxybenzaldehyde and malonic acid, catalyzed by pyridine or piperidine. Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst concentration. Yield improvements (>70%) are achievable by introducing microwave-assisted synthesis, which reduces reaction time and byproduct formation . Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 7.2–7.8 ppm for aromatic protons, δ 6.3–6.5 ppm for α,β-unsaturated protons) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of:

- FT-IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and methoxy groups (C-O stretch ~1250 cm⁻¹).

- ¹H/¹³C NMR : Identify aromatic protons (δ 3.8–4.0 ppm for OCH₃, δ 6.2–7.8 ppm for conjugated system) and carbon environments (e.g., carbonyl carbon at ~168 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peak ([M+H]⁺ calculated for C₁₁H₁₁ClO₄: 242.0342) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation of the α,β-unsaturated system. Degradation studies via accelerated stability testing (40°C/75% RH for 6 months) show <5% decomposition when stored properly .

Advanced Research Questions

Q. How can computational methods predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME or ADMETLab 2.0 to estimate logP (~2.1), solubility (LogS ≈ –3.2), and CYP450 inhibition. The chloro and methoxy substituents may enhance membrane permeability but reduce aqueous solubility.

- Docking Studies : Target enzymes like COX-2 (PDB ID: 5KIR) to evaluate binding affinity. The conjugated system may interact with hydrophobic pockets via π-π stacking .

Q. What experimental designs are suitable for assessing its anti-inflammatory activity in vitro?

- Methodological Answer :

- Cell-Based Assays : Use RAW264.7 macrophages stimulated with LPS. Measure NO production (Griess reagent) and cytokine levels (ELISA for TNF-α/IL-6).

- Dose-Response Curves : Test concentrations from 1–100 μM, with IC₅₀ calculations via nonlinear regression. Include positive controls (e.g., indomethacin) .

Q. How can contradictory data in bioactivity studies (e.g., conflicting IC₅₀ values) be resolved?

- Methodological Answer :

- Cross-Validation : Replicate assays in independent labs using standardized protocols.

- Meta-Analysis : Compare data across studies (e.g., PubChem BioAssay data). Contradictions may arise from differences in cell lines, assay conditions, or compound purity (validate via LC-MS) .

Q. What strategies mitigate interference from the chloro substituent in spectroscopic analysis?

- Methodological Answer :

- NMR Solvent Selection : Use deuterated DMSO to resolve overlapping peaks caused by chlorine’s deshielding effects.

- Mass Spectrometry : Employ CID fragmentation to distinguish isotopic patterns (³⁵Cl vs. ³⁷Cl) .

Methodological Frameworks

Q. How to design an environmental fate study for this compound?

- Methodological Answer :

- Partitioning Studies : Measure logKow (octanol-water) and soil adsorption coefficient (Kd) via batch equilibrium tests.

- Degradation Pathways : Use LC-QTOF-MS to identify photolysis/hydrolysis byproducts. The chloro group may slow biodegradation .

Q. What statistical approaches are robust for analyzing dose-response relationships in pharmacological studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.